GSK J5

Vue d'ensemble

Description

GSK-J5 est un composé chimique connu pour son rôle d'inhibiteur de Schistosome et de vers. Il s'agit d'un inhibiteur puissant qui augmente la mortalité des schistosomules et la motilité et la mortalité des vers adultes, ainsi que l'oviposition des œufs, de manière dose-dépendante et temporellement dépendante . GSK-J5 est également utilisé comme composé de contrôle négatif pour GSK-J4, qui est un inhibiteur sélectif de la déméthylase de l'histone H3 lysine 27 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GSK-J5 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant des dérivés de la pyridine et de la pyrimidine .

Méthodes de production industrielle

La production industrielle de GSK-J5 est réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le composé est généralement produit en plusieurs étapes, qui comprennent la purification et des mesures de contrôle qualité. Le produit final est disponible sous diverses formes, notamment l'huile et le solide cristallin, et est stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

GSK-J5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : GSK-J5 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit pour former différents dérivés réduits.

Substitution : GSK-J5 peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les nucléophiles dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire différentes formes réduites de GSK-J5 .

Applications de recherche scientifique

GSK-J5 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans des études impliquant des inhibiteurs de la déméthylase de l'histone.

Biologie : Utilisé dans la recherche sur l'inhibition de Schistosome et de vers, ainsi que dans des études sur la modification de l'histone.

Médecine : Investigated pour ses applications thérapeutiques potentielles dans le traitement des infections parasitaires et d'autres maladies.

Industrie : Utilisé dans le développement de nouveaux médicaments et sondes chimiques pour diverses cibles biologiques

Mécanisme d'action

GSK-J5 exerce ses effets en inhibant l'activité d'enzymes spécifiques, en particulier les déméthylases de l'histone. Il cible la déméthylase de l'histone H3 lysine 27, ce qui entraîne des modifications des schémas de méthylation de l'histone. Cette inhibition affecte l'expression des gènes et les processus cellulaires, entraînant finalement une augmentation de la mortalité et une diminution de la motilité de Schistosome et de vers .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

GSK J5 functions primarily as a pro-drug for GSK J4, which is a selective inhibitor of the histone demethylase Jumonji domain-containing protein D3 (JMJD3). JMJD3 plays a crucial role in epigenetic regulation through the demethylation of histone H3 at lysine 27 (H3K27), impacting gene expression related to various diseases, including cancer and inflammatory conditions.

The mechanism by which this compound operates involves the release of active GSK J4 upon hydrolysis by cellular esterases, leading to increased intracellular concentrations of the active compound. This property allows researchers to investigate JMJD3's role in different biological contexts without directly administering the active form.

Research Applications

-

Cancer Research

- Acute Myeloid Leukemia (AML) : Studies have shown that GSK J4 significantly inhibits the proliferation of AML cells by inducing apoptosis and cell cycle arrest. Although this compound is inactive, it serves as a control compound in experiments to delineate the specific effects of JMJD3 inhibition on cancer cell behavior .

- Gliomas : Research indicates that inhibition of JMJD3 with GSK J4 can reduce glioma cell proliferation and induce apoptosis selectively, suggesting potential therapeutic applications for JMJD3-overexpressed gliomas .

-

Inflammatory Diseases

- This compound has been utilized in studies focusing on inflammatory responses mediated by macrophages. While GSK J4 demonstrated significant effects in reducing cytokine production during inflammation, this compound serves as a control to assess the specificity and efficacy of JMJD3 inhibition in these pathways .

- Immunological Studies

Table 1: Summary of Case Studies Involving this compound

Mécanisme D'action

GSK-J5 exerts its effects by inhibiting the activity of specific enzymes, particularly histone demethylases. It targets the histone H3 lysine 27 demethylase, leading to alterations in histone methylation patterns. This inhibition affects gene expression and cellular processes, ultimately resulting in increased mortality and reduced motility of Schistosome and worm .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK-J1 : Un autre inhibiteur de la déméthylase de l'histone avec des propriétés similaires.

GSK-J2 : Un composé apparenté utilisé comme contrôle dans des études impliquant des inhibiteurs de la déméthylase de l'histone.

GSK-J4 : Un inhibiteur sélectif de la déméthylase de l'histone H3 lysine 27, étroitement lié à GSK-J5

Unicité de GSK-J5

GSK-J5 est unique dans son rôle de composé de contrôle négatif pour GSK-J4. Alors que GSK-J4 est un puissant inhibiteur de la déméthylase de l'histone, GSK-J5 sert d'isomère inactif, ce qui le rend précieux pour les études comparatives et la validation des résultats expérimentaux .

Activité Biologique

GSK J5 is a chemical compound primarily recognized as an inactive isomer of GSK J4 and a cell-permeable ester derivative of the inactive control GSK J2. Its structural characteristics position it as a significant compound in the study of lysine-specific demethylase 6B (KDM6B), which is implicated in various cancers and inflammatory conditions. Despite its inactivity compared to its active counterpart GSK J4, this compound serves as a useful tool in research to understand the biological mechanisms influenced by KDM6B inhibition.

This compound, while classified as inactive, has been studied for its structural properties and potential indirect effects on biological pathways. It does not exhibit the same pharmacological effects as GSK J4, which has demonstrated significant anti-proliferative activity across various cancer cell lines. The primary focus of research involving this compound has been to delineate the differences in biological activity between it and its active analogs.

Comparative Biological Activity

The following table summarizes the comparative biological activities of GSK J4 and this compound based on available research findings:

Case Studies and Research Findings

- Inflammatory Response Modulation : Research indicates that while GSK J4 effectively inhibits pro-inflammatory cytokines in macrophages, this compound does not show any significant inhibitory effects on cytokine production when tested under similar conditions. For instance, GSK J4 reduced the expression of several LPS-induced cytokines, whereas this compound did not demonstrate any such activity .

- Structural Insights : The structural analysis of this compound reveals that it lacks the necessary functional groups to inhibit KDM6B effectively. This has been confirmed through various studies that assessed its interaction with histone demethylases and other epigenetic regulators, indicating that its inactivity is due to its inability to bind effectively to the target enzymes .

- Pharmacological Implications : Although this compound is inactive, it serves as a critical reference compound in pharmacological studies aimed at understanding the specificity and efficacy of KDM6B inhibitors like GSK J4. The comparative studies highlight the importance of structural modifications in determining biological activity .

Propriétés

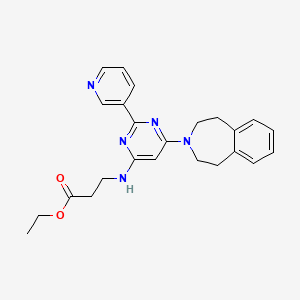

IUPAC Name |

ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)9-13-26-21-16-22(28-24(27-21)20-8-5-12-25-17-20)29-14-10-18-6-3-4-7-19(18)11-15-29/h3-8,12,16-17H,2,9-11,13-15H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGVGSKBNXQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CN=CC=C2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.